1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate involves several steps. One common synthetic route includes the nitration of naphthalene to form 4-nitronaphthalene, followed by its reaction with ethyl piperidine-4-carboxylate under specific conditions. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol. Major products formed from these reactions include amino derivatives and substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their pharmacological activities, and this compound may have potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The piperidine moiety is known to interact with various receptors and enzymes, leading to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate: Similar in structure but with different substituents.
Piperidine-4-carboxylate derivatives: These compounds share the piperidine core but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of the nitronaphthalene and piperidine moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H20N2O4 |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-(4-nitronaphthalen-1-yl)ethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-12(24-18(21)13-8-10-19-11-9-13)14-6-7-17(20(22)23)16-5-3-2-4-15(14)16/h2-7,12-13,19H,8-11H2,1H3 |
InChI-Schlüssel |
YAGXAZBSHLXSPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-])OC(=O)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.